molecular formula C12H18Cl2N4 B1431071 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride CAS No. 1426290-22-3

5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Cat. No.: B1431071
CAS No.: 1426290-22-3
M. Wt: 289.2 g/mol
InChI Key: KZIQGUPBYIZVRM-UHFFFAOYSA-N
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Description

5-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is a synthetic benzimidazole derivative of significant interest in pharmaceutical and medicinal chemistry research. The compound features a benzimidazole core, which is a well-known privileged scaffold in drug discovery due to its ability to interact with diverse biological targets . The presence of the piperazine substituent at the 2-position and a methyl group at the 5-position makes this molecule a valuable intermediate for the synthesis of more complex structures and for structure-activity relationship (SAR) studies . Benzimidazole derivatives are extensively researched for a wide spectrum of pharmacological activities, including but not limited to antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive actions . Some prominent drugs on the market, such as the antiparasitic agent albendazole and the antihypertensive telmisartan, are based on the benzimidazole pharmacophore, underscoring the therapeutic relevance of this chemical class . The dihydrochloride salt form improves the compound's solubility in aqueous and physiological buffers, facilitating its use in various in vitro biological assays. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound as a key building block in their exploration of new bioactive molecules.

Properties

IUPAC Name

6-methyl-2-piperazin-1-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-9-2-3-10-11(8-9)15-12(14-10)16-6-4-13-5-7-16;;/h2-3,8,13H,4-7H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIQGUPBYIZVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the C-2 Position of Benzimidazole

A common and effective method to prepare 2-piperazinyl benzimidazoles involves nucleophilic substitution of a chlorine atom at the C-2 position of a benzimidazole nucleus with a piperazine derivative. This reaction typically proceeds under reflux conditions in a suitable solvent such as 2-methoxyethanol.

  • Procedure:
    • Starting with 2-chloromethyl-5-methyl-1H-benzimidazole or a similar chlorinated benzimidazole derivative.
    • Reacting with piperazine or substituted piperazine in a molar ratio favoring the piperazine (e.g., 1:2).
    • Refluxing the mixture in 2-methoxyethanol to facilitate nucleophilic displacement of chlorine by the piperazine nitrogen.
    • The reaction temperature and time are optimized to prevent decomposition (e.g., 120 °C for 1 hour showed no product, while 160 °C for 30 minutes was effective; temperatures above 180 °C caused charring).
    • After completion, the product is isolated by cooling, extraction, and recrystallization from ethanol.

This method is supported by US Patent Document US4093726 and experimental studies showing the synthesis of N-(2-benzimidazolyl)-piperazines by this nucleophilic substitution route.

Direct Heating of Benzimidazole Sulfonic Acid with Piperazine

An alternative solvent-free synthetic route involves direct heating of 1H-benzimidazol-2-yl-sulfonic acid with piperazine derivatives:

  • Procedure:
    • Mix 1H-benzimidazol-2-yl-sulfonic acid (0.015 mol) with piperazine (0.03 mol).
    • Heat the mixture at 160 °C for approximately 30 minutes without solvent.
    • Allow the molten mixture to cool, then dilute with chloroform.
    • Separate the chloroform layer, wash with 10% aqueous NaOH, followed by water, and dry over anhydrous sodium sulfate.
    • Concentrate and precipitate the product, followed by recrystallization from ethanol.

This method yields the desired 2-piperazinyl benzimidazole derivatives efficiently and avoids the use of solvents during the reaction step.

Synthesis via Condensation with 1-(4-Benzylpiperazin-1-yl)-2-chloroethanones

For related benzimidazole derivatives containing piperazine moieties, a multi-step synthesis involving benzylpiperazine intermediates is used:

  • Key Steps:
    • Synthesis of substituted benzylpiperazines via free-radical bromination of substituted toluenes followed by coupling with N-Boc-piperazine.
    • Conversion of benzylpiperazines to 1-(4-benzylpiperazin-1-yl)-2-chloroethanones by reaction with chloroacetyl chloride.
    • Final condensation of these chloroethanones with benzimidazole derivatives (e.g., 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one) under reflux to yield the target compounds.

Though this method is more complex and tailored to specific derivatives, it demonstrates the versatility of piperazine incorporation into benzimidazole frameworks.

Synthesis of Piperazine Substituted Benzimidazole Derivatives via α-Chloroethyl Benzimidazole Intermediates

In pharmaceutical chemistry research, substituted aryl piperazines are synthesized and then condensed with 5-chloro-1-methyl-2-α-(chloro)ethyl benzimidazole nucleus to yield target compounds:

  • Steps:
    • Synthesis of substituted aryl piperazines via reaction of diethanolamine with aryl halides.
    • Preparation of 5-chloro-1-methyl-2-α-(chloro)ethyl benzimidazole nucleus.
    • Condensation of these intermediates to form 2-piperazinyl benzimidazole derivatives.
    • Structural confirmation is performed using IR, 1H NMR, and mass spectrometry.
    • The compounds are often isolated by recrystallization and purified by chromatographic techniques.

This approach is effective for generating benzimidazole derivatives with biological activity such as antifungal properties.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Key Features Reference
1 2-chlorobenzimidazole + piperazine Reflux in 2-methoxyethanol, ~160 °C, 30 min Nucleophilic substitution at C-2
2 Benzimidazol-2-yl-sulfonic acid + piperazine Solvent-free heating at 160 °C, 30 min Direct heating, solvent-free
3 Benzylpiperazines + 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one Reflux in ethanol, 3 h Multi-step synthesis via chloroethanones
4 Substituted aryl piperazines + 5-chloro-1-methyl-2-α-(chloro)ethyl benzimidazole Condensation, purification by recrystallization Pharmaceutical intermediate synthesis

Research Findings and Notes on Preparation

  • Reaction temperature is critical; too low temperatures fail to produce the product, while too high temperatures cause decomposition.
  • Solvent choice influences reaction efficiency; polar solvents like 2-methoxyethanol facilitate nucleophilic substitution.
  • Solvent-free methods can be advantageous for environmental and cost reasons but require precise temperature control.
  • The molar ratio of piperazine to benzimidazole derivative is typically 2:1 to drive the substitution reaction to completion.
  • Purification commonly involves recrystallization from ethanol and extraction techniques to remove impurities.
  • Analytical techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (1H NMR) are employed to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered structures.

  • Substitution Products: Compounds with different substituents on the benzimidazole ring.

Scientific Research Applications

Overview
Benzimidazole derivatives are being repurposed as anticancer agents due to their ability to interfere with tubulin polymerization, a crucial process in cell division. The incorporation of piperazine fragments at the C-2 position of the benzimidazole ring enhances these properties.

Research Findings
A study explored the anticancer potential of benzimidazole compounds with piperazine modifications, revealing significant antiproliferative effects against various cancer cell lines, including lung cancer (A549). The IC50 values ranged from 2.82.8 to 7.8μM7.8\,\mu M, demonstrating the effectiveness of these compounds in targeting cancerous cells .

Other Therapeutic Applications

Analgesic and Anti-inflammatory Properties
Recent studies have also indicated that benzimidazole derivatives exhibit analgesic and anti-inflammatory activities. For instance, certain compounds have shown promising results in reducing pain and inflammation in experimental models, suggesting a broader therapeutic potential for these derivatives .

Neurodegenerative Disease Treatment
The potential of benzimidazole derivatives in treating neurodegenerative diseases has been highlighted through their activity against acetylcholinesterase and butyrylcholinesterase. These enzymes are critical targets for drugs aimed at managing conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism by which 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pioglitazone Hydrochloride

  • Structural Divergence: Replaces the benzimidazole core with a thiazolidinedione ring, linked to a phenoxy-benzyl group via a piperidine bridge.

Donepezil Hydrochloride

  • Core Difference: Features an indanone scaffold instead of benzimidazole.
  • Pharmacological Action : Targets acetylcholinesterase, while benzimidazole derivatives often exhibit broader enzyme inhibition profiles (e.g., tyrosine kinases) .

1,3-Dihydro-2H-benzimidazol-2-one

  • Modification : The lactam structure (2-one) reduces basicity compared to the piperazine-substituted benzimidazole, affecting receptor binding kinetics.
  • Utility : Serves as a precursor for antipsychotics like iloperidone, whereas the dihydrochloride form of the target compound may prioritize solubility for in vivo studies .

Putrescine Dihydrochloride

  • Structural Contrast : A linear aliphatic diamine lacking aromaticity or heterocyclic rings.
  • Application : Primarily used in microbiological media, highlighting the distinct niche of benzimidazole derivatives in therapeutic contexts .

Biological Activity

5-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a piperazine group and a methyl group at the 5-position. Its chemical structure can be represented as follows:

C11H15Cl2N3\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{N}_3

This structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interactions with neurotransmitter receptors and enzymes. Key findings include:

  • Anticholinesterase Activity : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In vitro studies have shown moderate inhibitory effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Serotonin Receptor Modulation : It has been reported that derivatives of benzimidazole compounds can interact with serotonin receptors (5-HTR), particularly 5-HT4R, which are involved in cognitive function and mood regulation. This interaction could provide insights into developing treatments for depression and anxiety disorders .

Antimicrobial Properties

Recent studies have assessed the antimicrobial activity of benzimidazole derivatives, including this compound. The results are summarized in the following table:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/ml
This compoundEscherichia coli62.5 μg/ml
Standard Antibiotic (Ampicillin)Staphylococcus aureus100 μg/ml
Standard Antibiotic (Ciprofloxacin)E. coli25 μg/ml

These findings indicate that the compound possesses notable antibacterial properties, comparable to established antibiotics .

Case Studies

A notable case study examined the effects of this compound on cell lines associated with lung cancer. The study found that treatment with this compound resulted in a significant reduction in cell viability and induced cell cycle arrest at the S-phase without substantial apoptosis . This suggests potential applications in cancer therapy, particularly for targeting specific cancer cell lines.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a therapeutic agent .

Toxicological assessments have shown that the compound exhibits low toxicity in vitro, which is promising for its future clinical applications . However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling a benzimidazole core with a piperazine derivative, followed by dihydrochloride salt formation. For example, analogous benzimidazole-piperazine compounds (e.g., anti-ulcer agents) are synthesized via nucleophilic substitution or condensation reactions under reflux with potassium carbonate in methanol/water mixtures . To optimize intermediates, use anhydrous magnesium chloride as a catalyst and monitor reaction progress with thin-layer chromatography (TLC). Purification via ethyl acetate extraction and recrystallization at 0°C improves yield (75% achieved in similar syntheses) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment, referencing pharmacopeial impurity standards (e.g., EP/USP guidelines for related benzimidazole derivatives) . Structural confirmation requires 1H^1H-NMR (focus on aromatic protons at δ 7.2–8.1 ppm and piperazine N–H signals at δ 2.5–3.5 ppm) and mass spectrometry (ESI-MS for molecular ion peaks at m/z corresponding to the molecular formula). Elemental analysis validates the dihydrochloride salt stoichiometry .

Q. What solvent systems are suitable for solubility studies in preclinical assays?

  • Methodological Answer : Due to the dihydrochloride salt’s hygroscopic nature, use polar solvents like dimethyl sulfoxide (DMSO) for stock solutions. For in vitro assays, dilute in phosphate-buffered saline (PBS) at pH 7.4. Validate solubility via dynamic light scattering (DLS) to detect aggregation, and adjust with co-solvents (e.g., ethanol ≤5% v/v) if needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies with controlled variables (e.g., substituent effects on the benzimidazole ring). Use molecular docking to predict binding affinities to target proteins (e.g., kinase or protease assays). For example, anti-ulcer benzimidazoles show activity dependent on substituent electronegativity . Validate discrepancies via orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) .

Q. What strategies mitigate low yields during dihydrochloride salt formation?

  • Methodological Answer : Salt formation is pH-sensitive. Precipitate the free base with NaOH (pH 10–12), then titrate with concentrated HCl in anhydrous ethanol to pH 2–3. Monitor via in situ Raman spectroscopy to track crystallization. For scale-up, use anti-solvent addition (e.g., diethyl ether) under controlled temperature (−20°C) to enhance crystal lattice stability .

Q. How should researchers design experiments to address solubility limitations in pharmacokinetic studies?

  • Methodological Answer : Develop prodrug derivatives (e.g., ester or amide prodrugs) to improve lipophilicity. Assess metabolic stability using liver microsomes and HPLC-MS/MS. For in vivo studies, employ nanoformulations (e.g., PEGylated liposomes) to enhance bioavailability. Compare area under the curve (AUC) profiles of free vs. formulated compound in rodent models .

Q. What analytical techniques differentiate polymorphic forms of the dihydrochloride salt?

  • Methodological Answer : Use X-ray powder diffraction (XRPD) to identify crystalline polymorphs. Pair with differential scanning calorimetry (DSC) to detect thermal transitions (e.g., melting points or desolvation events). For hygroscopic forms, dynamic vapor sorption (DVS) quantifies water uptake under varying humidity .

Methodological Notes

  • Contradictions in Evidence : While the exact compound is not directly described in the provided evidence, analogous synthesis and characterization methods (e.g., benzimidazole-piperazine derivatives ) are extrapolated.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Reactant of Route 2
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5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

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